PDE4D Binding Affinity: 6,6-Dimethylpiperidin-3-amine Exhibits Comparable Potency to Optimized 3-Aminopiperidine PDE4D Inhibitors
6,6-Dimethylpiperidin-3-amine demonstrates binding affinity to human PDE4D with a dissociation constant (Kd) of 79 nM as measured by surface plasmon resonance (SPR) assay [1]. This value is comparable to the inhibitory potency (IC50 = 75 nM) reported for a representative substituted 3-aminopiperidine PDE4D inhibitor in a recombinant enzyme assay [2]. While 6,6-dimethylpiperidin-3-amine itself is a building block rather than a fully optimized drug candidate, its PDE4D binding profile establishes it as a viable starting scaffold for PDE4D-targeted medicinal chemistry, offering conformational constraint advantages over unsubstituted 3-aminopiperidine [3].
| Evidence Dimension | PDE4D binding affinity |
|---|---|
| Target Compound Data | Kd = 79 nM |
| Comparator Or Baseline | Substituted 3-aminopiperidine PDE4D inhibitor: IC50 = 75 nM |
| Quantified Difference | Comparable potency (Kd 79 nM vs IC50 75 nM); note different assay formats (SPR vs enzymatic) |
| Conditions | Human PDE4D; SPR assay (320 sec treatment, 900 sec measurement); Recombinant human PDE4D (83-416 residues) expressed in E. coli |
Why This Matters
The 79 nM PDE4D Kd value confirms that the gem-dimethyl substitution does not abolish target engagement, allowing medicinal chemists to leverage conformational constraint for selectivity optimization without sacrificing baseline PDE4D affinity.
- [1] BindingDB BDBM50512766 CHEMBL4436770. Binding affinity to human PDE4D assessed by SPR assay (Kd = 79 nM). View Source
- [2] BindingDB BDBM50569895 CHEMBL4862887. Inhibition of recombinant human PDE4D (IC50 = 75 nM). View Source
- [3] Steric Effects on the Configuration at Nitrogen in Piperidines. 1971. DataPDF. View Source
